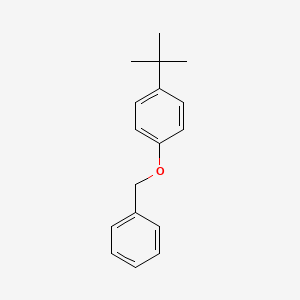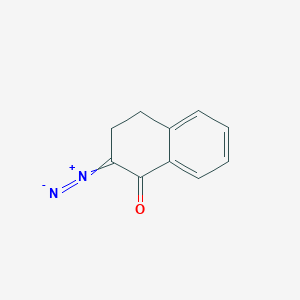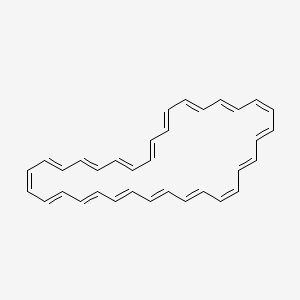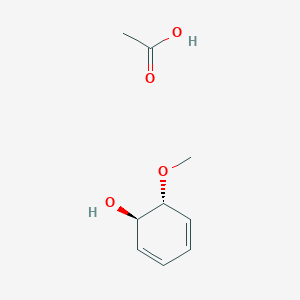![molecular formula C18H12N2O2S B14638110 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline CAS No. 52979-05-2](/img/structure/B14638110.png)
2,4-Dihydroxy-6-[2-naphthylthio]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-6-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-dihydroxyquinazoline with 2-naphthylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are employed to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
2,4-Dihydroxy-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cancer cell signaling and proliferation .
相似化合物的比较
Similar Compounds
2,4-Dihydroxyquinazoline: A precursor in the synthesis of 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline, known for its biological activities.
2-Naphthylthiol: Another precursor used in the synthesis, which contributes to the unique properties of the final compound.
Quinazoline-2,4-dione: A derivative formed through oxidation reactions, exhibiting different biological activities compared to the parent compound.
Uniqueness
This compound is unique due to the presence of both the quinazoline and naphthylthio moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
属性
CAS 编号 |
52979-05-2 |
|---|---|
分子式 |
C18H12N2O2S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
6-naphthalen-2-ylsulfanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H12N2O2S/c21-17-15-10-14(7-8-16(15)19-18(22)20-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChI 键 |
YSJIKSAEGVRPAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)


![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)



![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)
